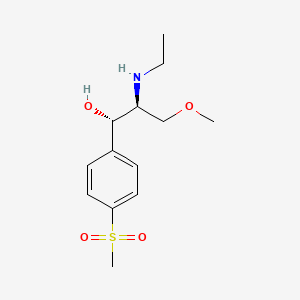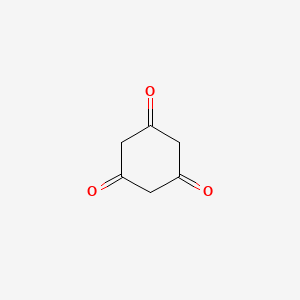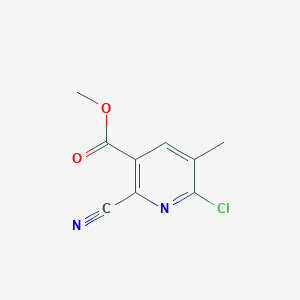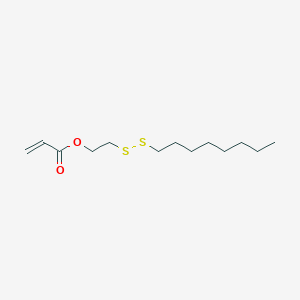
(R)-3-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-fluoropiperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic amine. The presence of a fluorine atom at the third position of the piperidine ring imparts unique chemical and physical properties to the compound, making it a valuable intermediate in pharmaceutical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the asymmetric hydrogenation of 3-fluoropyridine using a chiral catalyst to obtain the desired enantiomer. Another approach involves the nucleophilic substitution of a suitable leaving group in a piperidine precursor with a fluorine source under controlled conditions.
Industrial Production Methods
Industrial production of ®-3-fluoropiperidine often employs large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-fluoropiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert ®-3-fluoropiperidine to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives.
Applications De Recherche Scientifique
®-3-fluoropiperidine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and receptor interactions due to its structural similarity to natural amines.
Medicine: ®-3-fluoropiperidine derivatives are investigated for their potential therapeutic properties, including as central nervous system agents and anti-inflammatory drugs.
Industry: The compound is utilized in the development of agrochemicals, polymers, and other industrial materials.
Mécanisme D'action
The mechanism of action of ®-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, modulating its biological activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-fluoropiperidine: The non-chiral version of the compound.
4-fluoropiperidine: A fluorinated piperidine with the fluorine atom at the fourth position.
2-fluoropiperidine: A fluorinated piperidine with the fluorine atom at the second position.
Uniqueness
®-3-fluoropiperidine is unique due to its specific stereochemistry and the position of the fluorine atom, which can significantly impact its chemical reactivity and biological activity compared to other fluorinated piperidines.
Propriétés
Formule moléculaire |
C5H10FN |
|---|---|
Poids moléculaire |
103.14 g/mol |
Nom IUPAC |
(3R)-3-fluoropiperidine |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m1/s1 |
Clé InChI |
YUKQZLBLVRAJSW-RXMQYKEDSA-N |
SMILES isomérique |
C1C[C@H](CNC1)F |
SMILES canonique |
C1CC(CNC1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Chlorophenyl)methyl][3-(trifluoromethoxy)propyl]amine](/img/structure/B11759023.png)




amine](/img/structure/B11759061.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759068.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759071.png)



![Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11759092.png)

